2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
The compound “2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The molecule also contains a trifluoromethyl group attached to a phenyl ring, and an acetamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or other similar method . The trifluoromethyl group could be introduced using a variety of methods, including the use of trifluoromethylating reagents . The acetamide group could be formed through acylation of an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole ring, the trifluoromethyl-substituted phenyl ring, and the acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The trifluoromethyl group is generally quite stable and resistant to reaction, while the acetamide group could participate in various reactions depending on conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present . For example, the presence of the polar acetamide group could influence the compound’s solubility in various solvents .Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
- The structural analogs based on the pyrrolidin-2-one pharmacophore, including variations like 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, have attracted interest for their potential to facilitate memory processes and attenuate cognitive functions impairment associated with head traumas, stroke, age, and age-related pathologies. Enantiomerically pure derivatives, such as (R)-phenylpiracetam and its methyl derivative (E1R), have shown that the configuration of stereocenters directly relates to the biological properties, providing evidence for the pharmacological advantages of specific stereoisomers (Veinberg et al., 2015).
Chemical and Biological Activity Exploration
- The exploration of biological activities associated with derivatives of piracetam, from which this compound can be considered a structural analog, indicates their significant impact on CNS disorders, improving learning, memory, and brain metabolism. This highlights the broad scope of potential therapeutic applications for these compounds in treating conditions like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).
Role in Cytochrome P450 Isoform Inhibition
- The compound's relevance extends to its potential role in interacting with cytochrome P450 (CYP) isoforms in human liver microsomes, a key factor in the metabolism of a wide array of drugs and the potential for drug-drug interactions. Understanding the selectivity and potency of chemical inhibitors, including those structurally related to this compound, aids in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-19-7-3-6-11(19)12(20)13(21)18-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJPZSNTYWHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163178 | |
Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-98-0 | |
Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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